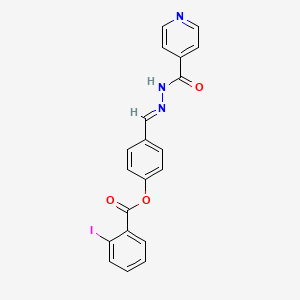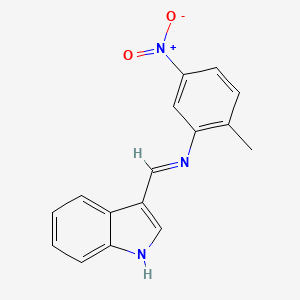![molecular formula C24H32N6O6 B11546807 1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]](/img/structure/B11546807.png)
1,1'-Decane-1,10-diylbis[3-(3-nitrophenyl)urea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Decane-1,10-diylbis[3-(3-nitrophenyl)urea] is a complex organic compound characterized by its unique structure, which includes a decane backbone and two nitrophenyl urea groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Decane-1,10-diylbis[3-(3-nitrophenyl)urea] typically involves the reaction of decane-1,10-diamine with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of urea linkages between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
1,1’-Decane-1,10-diylbis[3-(3-nitrophenyl)urea] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines or substituted nitrophenyl ureas, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Decane-1,10-diylbis[3-(3-nitrophenyl)urea] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of 1,1’-Decane-1,10-diylbis[3-(3-nitrophenyl)urea] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,1’-Decane-1,10-diylbis[3-(3-methylphenyl)urea]
- 1,1’-Decane-1,10-diylbis[3-(4-nitrophenyl)urea]
- 1,1’-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]
Uniqueness
1,1’-Decane-1,10-diylbis[3-(3-nitrophenyl)urea] is unique due to its specific nitrophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. These properties make it particularly useful in certain applications, such as in the synthesis of specialized materials or in biological research.
特性
分子式 |
C24H32N6O6 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
1-(3-nitrophenyl)-3-[10-[(3-nitrophenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C24H32N6O6/c31-23(27-19-11-9-13-21(17-19)29(33)34)25-15-7-5-3-1-2-4-6-8-16-26-24(32)28-20-12-10-14-22(18-20)30(35)36/h9-14,17-18H,1-8,15-16H2,(H2,25,27,31)(H2,26,28,32) |
InChIキー |
GTPPVQKUTPZRKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11546725.png)
![Tert-butyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11546729.png)
![[2-methoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11546733.png)

![2-(2-methoxy-4,6-dinitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11546744.png)
![2-(2-cyanophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11546747.png)
![N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B11546751.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11546759.png)

![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11546780.png)
![N,N'-[piperazine-1,4-diylbis(2,2-dinitropropane-3,1-diyl)]dibenzamide](/img/structure/B11546782.png)


![2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11546809.png)